molecular formula C18H19NO B14204314 5-(Benzylamino)-1-phenylpent-1-en-3-one CAS No. 824938-70-7

5-(Benzylamino)-1-phenylpent-1-en-3-one

Cat. No.: B14204314
CAS No.: 824938-70-7
M. Wt: 265.3 g/mol
InChI Key: DCOQNENUWWKXGF-UHFFFAOYSA-N
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Description

5-(Benzylamino)-1-phenylpent-1-en-3-one is an organic compound that features a benzylamino group attached to a phenylpentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylamino)-1-phenylpent-1-en-3-one typically involves the reaction of benzylamine with a suitable precursor, such as a phenylpentene derivative. One common method involves the condensation of benzylamine with 1-phenylpent-1-en-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Benzylamino)-1-phenylpent-1-en-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzylamines or alcohols .

Scientific Research Applications

5-(Benzylamino)-1-phenylpent-1-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzylamino)-1-phenylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylamino)-5-nitropyridine
  • 5-Benzylamino-1-phenylpentane
  • 5-Benzylamino-1-phenylpent-1-en-2-one

Uniqueness

5-(Benzylamino)-1-phenylpent-1-en-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the benzylamino and phenylpentene moieties allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

CAS No.

824938-70-7

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

5-(benzylamino)-1-phenylpent-1-en-3-one

InChI

InChI=1S/C18H19NO/c20-18(12-11-16-7-3-1-4-8-16)13-14-19-15-17-9-5-2-6-10-17/h1-12,19H,13-15H2

InChI Key

DCOQNENUWWKXGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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